molecular formula C15H11Cl2N3OS B2378373 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-80-1

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2378373
CAS No.: 896347-80-1
M. Wt: 352.23
InChI Key: CQVDNPDNWYXJPB-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 3,4-dichlorobenzylthio group and a methyl moiety. Its molecular structure combines aromaticity, electron-withdrawing chlorine substituents, and sulfur-based functionalization, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVDNPDNWYXJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the condensation of 3,4-dichlorobenzyl chloride with 9-methylpyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The (3,4-dichlorobenzyl)thio group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reaction TypeReagents/ConditionsProductReference Analogs
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 20°C, 6h2-((3,4-Dichlorobenzyl)sulfinyl)-9-methyl-4H-pyrido[1,2-a] triazin-4-one
Sulfone formationmCPBA (meta-chloroperbenzoic acid), DCM, 0°C → rt, 12h2-((3,4-Dichlorobenzyl)sulfonyl)-9-methyl-4H-pyrido[1,2-a] triazin-4-one

Key Insight : Oxidation selectivity (sulfoxide vs. sulfone) depends on stoichiometry and reaction time. The electron-withdrawing dichlorobenzyl group may slow oxidation kinetics compared to simpler thioethers .

Nucleophilic Substitution at the Triazinone Core

The triazinone ring undergoes nucleophilic substitution at electron-deficient positions. The methyl group at position 9 may sterically hinder certain reactions.

Reaction TypeReagents/ConditionsProductReference Analogs
AminolysisNH<sub>3</sub> (g), EtOH, reflux, 24h2-((3,4-Dichlorobenzyl)thio)-9-methyl-4-amino-pyrido[1,2-a] triazin-4-one
Hydrazine attackHydrazine hydrate, EtOH, 80°C, 8h2-((3,4-Dichlorobenzyl)thio)-9-methyl-4-hydrazino-pyrido[1,2-a] triazin-4-one

Note : The thioether group at position 2 may stabilize intermediates via conjugation, as seen in pyrimidotriazinones .

Cyclocondensation Reactions

The triazinone core can participate in cyclization reactions to form fused heterocycles.

Reaction TypeReagents/ConditionsProductReference Analogs
With triethyl orthoformateTEOF, Ac<sub>2</sub>O, reflux, 4h2-((3,4-Dichlorobenzyl)thio)-9-methyl-pyrido[1,2-a] triazino[2,3-c] triazin-4-one
With diethyl oxalateEtOOCCOOEt, DMF, 120°C, 12hEthyl 2-((3,4-dichlorobenzyl)thio)-9-methyl-4-oxo-pyrido[1,2-a] triazine-3-carboxylate

Mechanistic Insight : Cyclocondensation often proceeds via intermediate enolate or imine formation, facilitated by the electron-deficient triazinone ring .

Functionalization of the Methyl Group (Position 9)

The methyl group may undergo halogenation or oxidation under harsh conditions.

Reaction TypeReagents/ConditionsProductReference Analogs
BrominationNBS, AIBN, CCl<sub>4</sub>, reflux, 6h9-(Bromomethyl)-2-((3,4-dichlorobenzyl)thio)-4H-pyrido[1,2-a] triazin-4-one
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C, 3h2-((3,4-Dichlorobenzyl)thio)-9-carboxy-4H-pyrido[1,2-a] triazin-4-one

Caution : Over-oxidation may degrade the triazinone ring. Controlled conditions are critical .

Biological Activity Correlations

While beyond the scope of chemical reactions, derivatives of similar triazinones exhibit notable bioactivity:

  • Anticancer : Analogous pyrimidotriazinediones inhibit Tcf4/β-catenin complexes (IC<sub>50</sub> ~0.85–1.54 μM) .

  • Antimicrobial : Thioether-linked triazines show MIC values of 2–8 μg/mL against Mycobacterium smegmatis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. Specifically, compounds similar to 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound may interfere with DNA topoisomerase activity, which is crucial for DNA replication and repair. This interference can lead to apoptosis in cancer cells.
  • Case Studies : A series of derivatives were tested against prostate cancer cell lines (PC-3), showing IC50 values ranging from 8.2 to 32.1 μM, indicating promising anticancer potential .

Antimicrobial Properties

Compounds in the pyrido[1,2-a][1,3,5]triazin class have also demonstrated antimicrobial activity. The presence of the thioether group enhances the lipophilicity and membrane permeability of these compounds, which is beneficial for antimicrobial efficacy.

  • Research Findings : Studies indicate that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Inhibition of Protein Tyrosine Phosphatases

The compound has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPs), particularly SHP2. PTPs play critical roles in various cellular processes including growth and differentiation.

  • Pharmaceutical Composition : Formulations containing this compound are being explored for their ability to modulate signaling pathways involved in cancer and other diseases .

Drug Design and Development

The structural features of this compound make it a candidate for further drug development.

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity can lead to the development of more potent derivatives. For instance, altering the substituents on the triazine ring can enhance selectivity and reduce toxicity .

Data Tables

Application AreaActivity TypeReference
AnticancerCytotoxicity
AntimicrobialBroad-spectrum
Protein Tyrosine Phosphatase InhibitionModulation of signaling pathways

Mechanism of Action

The mechanism of action of 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one with its closest structural analog, 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 306978-85-8), based on available evidence .

Key Structural and Functional Differences

Property 2-((3,4-Dichlorobenzyl)thio) Derivative 2-((4-Methoxybenzyl)sulfanyl) Derivative
Substituents 3,4-Dichlorobenzylthio 4-Methoxybenzylsulfanyl
Molecular Weight Not reported (estimated higher) 313.4 g/mol
Electron Effects Electron-withdrawing (Cl groups) Electron-donating (OCH₃ group)
Lipophilicity (logP) Likely higher due to Cl substituents Lower (polar OCH₃ reduces hydrophobicity)
Bioactivity Potential Enhanced membrane permeability Reduced cellular uptake (polar group)

Research Findings

In contrast, the methoxy group in the analog may stabilize the compound via resonance but reduce reactivity . The sulfur atom in both compounds contributes to hydrogen bonding and redox activity, though the dichloro derivative’s higher lipophilicity may improve tissue penetration .

Synthetic Accessibility :

  • The methoxy-substituted analog is commercially cataloged (Biosynth), but its dichloro counterpart lacks reported synthesis protocols in the provided evidence, suggesting greater synthetic complexity or niche applications .

The methoxy analog’s lower logP may limit its utility in central nervous system (CNS) targets due to reduced blood-brain barrier permeability .

Biological Activity

The compound 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine class of compounds. This class is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14Cl2N4SC_{16}H_{14}Cl_2N_4S, with a molecular weight of approximately 363.27 g/mol. The presence of the dichlorobenzyl and thio groups contributes to its biological activity.

Biological Activity Overview

Research has shown that derivatives of pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance:

  • Antibacterial Activity : Compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 0.91 µM for certain derivatives .
  • Antifungal Activity : Some derivatives were also effective against fungal strains such as Candida albicans, indicating a broad-spectrum antimicrobial potential .

Antitumor Activity

The anticancer potential of pyrido-triazine derivatives has been explored extensively:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds may inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro) on the benzyl moiety has been correlated with enhanced antimicrobial activity. Modifications in the thio group also significantly affect potency .
  • Flexibility and Rigidity : Compounds with flexible side chains tend to show improved interaction with biological targets compared to rigid structures.

Case Studies

  • Case Study 1 : A derivative similar to this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a notable decrease in bacterial viability at concentrations as low as 10 µg/mL.
  • Case Study 2 : In a study focusing on antitumor activity, a related compound was shown to induce apoptosis in human breast cancer cells through the mitochondrial pathway. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells .

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